3-[(Phenylsulfonyl)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGNUPXJRWRBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101768-74-5 | |
| Record name | Piperidine, 3-[(phenylsulfonyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101768-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylsulfonyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylsulfonyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
3-[(Phenylsulfonyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Phenylsulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Molecular Differences
The table below highlights key structural variations and molecular properties of analogous piperidine-based compounds:
Key Observations :
- Electron Effects : The sulfonyl group in the parent compound is a stronger electron-withdrawing group compared to sulfanyl (S-) or methoxy (-OCH₃) substituents in analogs. This impacts reactivity in nucleophilic or electrophilic reactions .
- Steric Hindrance : Bulky substituents like diphenylmethoxy (303.83 g/mol) could reduce binding efficiency in enzyme-targeted applications compared to smaller groups like methoxyphenyl (227.73 g/mol) .
Physicochemical Properties
Biological Activity
3-[(Phenylsulfonyl)methyl]piperidine hydrochloride is a piperidine derivative notable for its unique structural characteristics, which include a phenylsulfonyl group attached to the piperidine ring via a methylene bridge. This compound has garnered attention due to its potential biological activities, particularly in modulating enzymatic functions and receptor interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHClNOS. The presence of the phenylsulfonyl group allows for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can significantly influence biological activity. This unique structure differentiates it from other piperidine derivatives, enhancing its reactivity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may influence:
- Enzymatic Activity : It may act as an inhibitor or modulator of various enzymes, potentially altering metabolic pathways.
- Receptor Interactions : The compound could affect receptor functions, leading to changes in cellular signaling and physiological responses.
These interactions are crucial for understanding its therapeutic applications and guiding future research directions.
Binding Affinity Studies
Research has focused on the binding affinity of this compound to various biological targets. Although detailed mechanisms are still being elucidated, initial findings indicate that this compound may have significant effects on enzyme activities related to inflammation and pain modulation .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Neuroinflammation : Similar compounds have shown promise in treating neuroinflammatory conditions such as Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH) .
- Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .
Case Studies
A review of related compounds has highlighted the efficacy of piperidine derivatives in various therapeutic contexts:
- Dual Inhibitors for Alzheimer's Disease :
- Antimalarial Activity :
Data Tables
| Compound | Target Enzyme | IC50 (nM) | Biological Effect |
|---|---|---|---|
| This compound | AChE | TBD | Potential cognitive enhancement |
| Hybrid Compound (e.g., Huprine-based) | sEH/AChE | <10 | Neuroinflammation reduction |
| Sulfonamide Derivative | PfPFT | <1 | Antimalarial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
